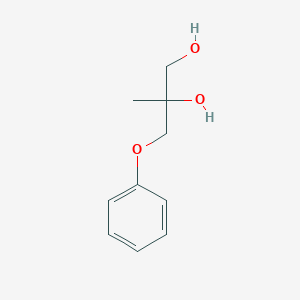
2-methyl-3-phenoxypropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-phenoxypropane-1,2-diol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes both phenoxy and diol functional groups, making it versatile in chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-methyl-3-phenoxypropane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1,3-propanediol with phenol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, 2-methyl-1,3-propanediol and phenol, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated and stirred continuously, allowing for efficient production of the desired compound. The final product is separated and purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-phenoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Organic Synthesis
2-Methyl-3-phenoxypropane-1,2-diol is utilized as an intermediate in the synthesis of various organic compounds. Its diol functional group allows it to participate in reactions such as esterification and etherification, making it valuable in creating more complex molecules.
2. Biological Studies
Research into the biological activities of this compound has shown potential antimicrobial and antifungal properties. Studies are ongoing to evaluate its effectiveness against various pathogens, which could lead to new therapeutic agents .
3. Pharmaceutical Development
The compound is being investigated for its potential use in pharmaceuticals as a building block for drug synthesis. Its chemical stability and reactivity make it a suitable candidate for developing new medications .
Industrial Applications
1. Coatings and Adhesives
Due to its stability and reactivity, this compound is used in the production of coatings and adhesives. It enhances the performance of these materials by improving adhesion properties and resistance to environmental factors .
2. Plasticizers
The compound serves as a plasticizer in various thermoplastic applications. Its ability to modify crystallization properties makes it suitable for use in PVC laminating films, refrigerator gaskets, and electrical insulation materials .
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of various phenolic compounds, this compound demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential candidate for developing new antimicrobial agents .
Case Study 2: Use in Polyester Production
Another research project focused on the application of this compound in producing modified polyesters. The study highlighted how incorporating this compound into polyester formulations improved thermal stability and reduced crystallization rates, leading to enhanced material performance in applications like packaging and textiles .
Mecanismo De Acción
The mechanism of action of 2-methyl-3-phenoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The diol functional group allows the compound to form hydrogen bonds, enhancing its solubility and reactivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a simpler structure, lacking the phenoxy group.
3-Phenoxy-1,2-propanediol: Another related compound, differing by the position of the methyl group.
Uniqueness
2-methyl-3-phenoxypropane-1,2-diol is unique due to the presence of both phenoxy and diol functional groups, which confer distinct chemical and physical properties. This dual functionality makes it more versatile in chemical reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
15895-54-2 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
Clave InChI |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
SMILES canónico |
CC(CO)(COC1=CC=CC=C1)O |
Sinónimos |
2-Methyl-3-phenoxy-1,2-propanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















